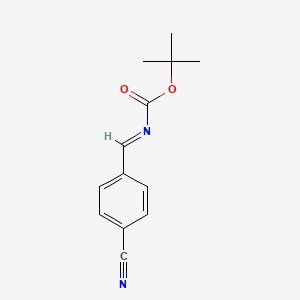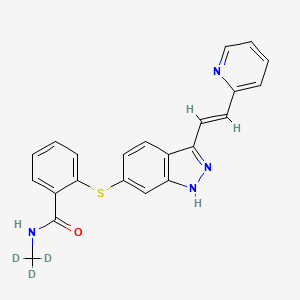
Axitinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib-d3 is a deuterated form of axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The deuterated form, this compound, contains three deuterium atoms, which can enhance the pharmacokinetic properties of the compound by slowing down its metabolic rate.
Mechanism of Action
Target of Action
Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound can effectively block angiogenesis .
Mode of Action
This compound selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of this compound is in agreement with what is expected based on the plasma half-life of the drug . This compound is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of this compound is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The primary result of this compound’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, this compound starves the tumor of the nutrients it needs to grow and spread .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of this compound, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of this compound may also be influenced by the patient’s hepatic function, as this compound is primarily metabolized in the liver .
Biochemical Analysis
Biochemical Properties
Axitinib-d3, like Axitinib, is a multi-targeted tyrosine kinase inhibitor. It inhibits VEGFR1, VEGFR2, VEGFR3, and PDGFRβ . These receptors are involved in angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting these receptors, this compound can effectively block angiogenesis, thereby inhibiting tumor growth .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to decrease non-voiding contraction and increase the micturition interval and micturition volume in bladder cells . It also alleviates urothelial denudation, angiogenesis, mast cell infiltration, and fibrosis . In cancer cells, this compound inhibits angiogenesis, vascular permeability, and blood flow .
Molecular Mechanism
The primary mechanism of action of this compound is thought to be the inhibition of vascular endothelial growth factor receptors 1–3, c-KIT, and PDGFR . This enables it to inhibit angiogenesis, the formation of new blood vessels by tumors . It was also proposed that it might act by inducing autophagy, as some other tyrosine kinase inhibitors, like sorafenib .
Temporal Effects in Laboratory Settings
This compound has shown sustained levels in the retinal pigment epithelium–choroid–sclera (RCS) and retina throughout the duration of studies after a single suprachoroidal injection . This suggests that this compound has a long-lasting effect on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on renal cell carcinoma, this compound showed significant therapeutic effects at a dosage of 1 mg/kg
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .
Transport and Distribution
This compound, like Axitinib, is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . It is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 hours of oral administration . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib-d3 involves the incorporation of deuterium atoms into the axitinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the axitinib molecule.
Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Axitinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives of this compound.
Scientific Research Applications
Axitinib-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium content.
Biology: Studied for its effects on cellular signaling pathways and its potential to inhibit angiogenesis.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly renal cell carcinoma.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Axitinib-d3
This compound is unique due to its deuterium content, which enhances its pharmacokinetic properties. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs. Additionally, this compound’s selective inhibition of VEGFRs makes it a potent anti-angiogenic agent with significant therapeutic potential.
Properties
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-VOTVRPQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

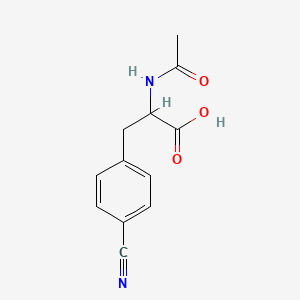

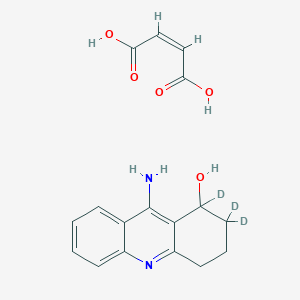
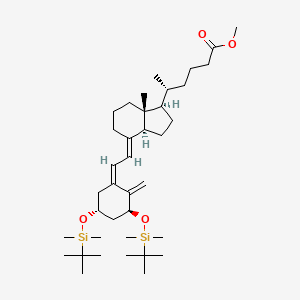
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
